molecular formula C10H14N2O2 B15275758 Methyl (S)-2-amino-3-(6-methylpyridin-3-yl)propanoate

Methyl (S)-2-amino-3-(6-methylpyridin-3-yl)propanoate

Cat. No.: B15275758
M. Wt: 194.23 g/mol
InChI Key: JFJKVRVFHITTOU-VIFPVBQESA-N
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Description

Methyl (S)-2-amino-3-(6-methylpyridin-3-yl)propanoate is a chemical compound that belongs to the class of amino acid derivatives It features a pyridine ring substituted with a methyl group at the 6-position and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(6-methylpyridin-3-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and amino acid derivatives.

    Coupling Reaction: The amino acid derivative is coupled with the 6-methylpyridine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Esterification: The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as continuous flow reactions and the use of automated reactors can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(6-methylpyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl (S)-2-amino-3-(6-methylpyridin-3-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of amino acid derivatives with biological targets.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(6-methylpyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. The pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(6-methylpyridin-3-yl)propanoate: Similar structure but lacks the amino group.

    6-Methylpyridine-3-carboxylic acid: Similar pyridine ring but with a carboxylic acid group instead of an ester.

Uniqueness

Methyl (S)-2-amino-3-(6-methylpyridin-3-yl)propanoate is unique due to the presence of both an amino acid moiety and a substituted pyridine ring. This combination allows it to exhibit properties of both amino acids and heterocyclic compounds, making it versatile for various applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(6-methylpyridin-3-yl)propanoate

InChI

InChI=1S/C10H14N2O2/c1-7-3-4-8(6-12-7)5-9(11)10(13)14-2/h3-4,6,9H,5,11H2,1-2H3/t9-/m0/s1

InChI Key

JFJKVRVFHITTOU-VIFPVBQESA-N

Isomeric SMILES

CC1=NC=C(C=C1)C[C@@H](C(=O)OC)N

Canonical SMILES

CC1=NC=C(C=C1)CC(C(=O)OC)N

Origin of Product

United States

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